molecular formula C7H12O2 B080457 2,6-Heptanedione CAS No. 13505-34-5

2,6-Heptanedione

Cat. No. B080457
CAS RN: 13505-34-5
M. Wt: 128.17 g/mol
InChI Key: VAIFYHGFLAPCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,6-Heptanedione can be achieved through a two-step process starting from diketene and formaldehyde . In the first step, diketene and formaldehyde are reacted to form 2,6-heptanedione. Selective ketalization of the latter compound results in the formation of 6,6alkylenedioxyheptan-2-one as the major product . Another method involves the use of ethyl acetate for extraction, followed by washing, concentration under reduced pressure, and purification by silica gel column .


Molecular Structure Analysis

The molecular structure of 2,6-Heptanedione can be viewed using Java or Javascript . The molecular weight is 128.169 Da and the monoisotopic mass is 128.083725 Da .


Chemical Reactions Analysis

2,6-Heptanedione can undergo an intramolecular aldol reaction, which is a type of reaction where the enolate donor and the electrophilic acceptor are contained in the same molecule . This reaction can lead to the formation of a six-membered ring product, 3-methyl-2-cyclohexenone .


Physical And Chemical Properties Analysis

2,6-Heptanedione has a density of 0.9±0.1 g/cm3, a boiling point of 212.5±23.0 °C at 760 mmHg, and a flash point of 76.1±19.6 °C . It has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 138.3±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Organic Compounds : 2,6-Heptanedione is utilized in the diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines through reductive amination with hydride reagents, showing variable diastereoselectivity influenced by the ring size and properties of the nitrogen substituent (Boga, Manescalchi, & Savoia, 1994).

  • Chiral Auxiliaries : Optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, can be prepared from 2,6-heptanedione using enantiodifferentiating hydrogenation over a modified Raney nickel catalyst (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

  • Hydrogenation Studies : Research on the hydrogenation of 2,6-heptanedione over platinized carbon has shown its conversion into various compounds like 2,6-dimethyltetrahydropyran and 3-methylcyclohexanol (Shuikin & Vasilevskaya, 1964).

  • Proton Transfer Kinetics : Studies on the kinetics of proton transfer involving 2,6-heptanedione have been conducted to understand its behavior in chemical reactions, highlighting the significance of steric effects in these processes (Bernasconi, Ohlberg, & Stronach, 1991).

  • Chemical Vapor Deposition Precursors : 2,6-Heptanedione derivatives are used as ligands in chemical precursors for metal-organic chemical vapor deposition (MOCVD), crucial for materials science and nanotechnology applications (Perrine, Skliar, Willis, & Teplyakov, 2008).

  • Intermediate in Medicinal Chemistry : It serves as an intermediate in synthesizing medicinally valuable steroids, indicating its role in pharmaceutical research (Bierstedt & von Hayek, 1952).

  • Transition Metal Catalysis : Compounds derived from 2,6-heptanedione, such as palladium and copper complexes, are efficient catalysts for various chemical reactions, including alkoxycarbonylation, aminocarbonylation, and N-arylation of amines, demonstrating its utility in catalytic processes (Nandurkar, Bhanushali, Bhor, & Bhanage, 2007, 2008); (Tambade, Patil, & Bhanage, 2009).

Safety And Hazards

Handling 2,6-Heptanedione requires certain precautions. It is advised to avoid breathing its dust, fume, gas, mist, or vapors. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of 2,6-Heptanedione research could involve further exploration of its conductance properties and its potential use in the fabrication of circuits with atomic scale . Its transformation between enol and keto forms and the resulting change in conductivity make it a promising candidate for molecular devices .

properties

IUPAC Name

heptane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIFYHGFLAPCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159233
Record name 2,6-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3-Diacetylpropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,6-Heptanedione

CAS RN

13505-34-5
Record name 2,6-Heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13505-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Heptanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13505-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Heptanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-HEPTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (42 g, 431 mmol) was added to a dichloromethane (500 ml) solution of glutaryl chloride (25 ml, 196 mmol) at room temperature, and pyridine (95 ml, 1.18 mol) was dropped under ice-cooled condition. After being stirred at room temperature for 2 hours, the reaction mixture was celite filtered. The filtrate was concentrated under reduced pressure, and diethyl ether (300 ml) was added. The mixture was celite filtered again, and concentrated under reduced pressure to give a Weinreb diamide product. The Weinreb diamide product was dissolved in tetrahydrofuran (500 ml), and a 3 M diethyl ether solution (160 ml, 0.470 mol) methylmagnesium bromide was slowly dropped under ice-cooled condition. After being stirred at room temperature for 4 hours, the mixture was brought back to ice-cooled condition, and water was slowly added. After extraction with ethyl acetate, the reaction liquid was washed with saturated brine. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was then purified by silica gel column chromatography to give heptane-2,6-dione (20.3 g, 81%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Heptanedione
Reactant of Route 2
Reactant of Route 2
2,6-Heptanedione
Reactant of Route 3
Reactant of Route 3
2,6-Heptanedione
Reactant of Route 4
2,6-Heptanedione
Reactant of Route 5
Reactant of Route 5
2,6-Heptanedione
Reactant of Route 6
Reactant of Route 6
2,6-Heptanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.